![molecular formula C19H24N2O5S2 B1405275 4-乙氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚胺4-甲苯磺酸盐 CAS No. 2034157-44-1](/img/structure/B1405275.png)

4-乙氧基-3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚胺4-甲苯磺酸盐

描述

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . The specific synthesis process for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” is not available in the sources I have access to.Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a planar ring system with delocalized π-electrons . The specific structure of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” would depend on the arrangement and bonding of its substituent groups, which is not available in the sources I have access to.Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . The specific reactions that “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” can undergo are not available in the sources I have access to.Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazoles can vary depending on their substituent groups. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.科学研究应用

Solvatochromic and Fluorogenic Dye for Spectroscopy

This compound has been identified as a potential solvatochromic and fluorogenic dye . Such dyes are crucial in spectroscopy applications, particularly for monitoring microbiological objects and cellular compartments. They can help determine the pathogenesis mechanisms of new pathogens in living cells. The photophysical properties of these dyes make them suitable for use in PCR kits for pathogen detection and recognition.

Antimicrobial Agents

Benzothiazole derivatives, including those similar to the compound , have been synthesized and evaluated for their antimicrobial activity . These compounds have shown potent antibacterial activity against both Gram-positive and Gram-negative strains, suggesting their use as novel antimicrobial agents.

Anti-Proliferative Agents Against Cancer Cells

Derivatives of benzo[d]thiazol have been evaluated for their cytotoxicity against various human cancer cell lines . This indicates the potential application of the compound as an anti-proliferative agent, which could be further explored for cancer treatment.

Development of New Pharmacophores

The compound’s structure allows it to be used as a substrate for testing new pharmacophores . This application is significant in drug discovery, where the compound can be used to trace cellular uptake and function in living systems, both in the absence and presence of target pathogens.

DNA and RNA Binding Studies

Due to its structural properties, this compound can be used in DNA and RNA binding studies . Understanding the interaction between such compounds and nucleic acids can provide insights into the development of new drugs and therapeutic strategies.

Photophysical Property Improvement

The introduction of specific substituents to the benzothiazole ring, as seen in this compound, can lead to an improvement in photophysical properties . This enhancement is beneficial for the development of dyes with better performance in various applications, including medical diagnostics and research.

作用机制

Target of Action

Compounds with similar structures, such as benzo[d]thiazol-2-yl derivatives, have been reported to exhibit anti-inflammatory properties . They have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .

Mode of Action

Similar compounds have demonstrated their effectiveness by inhibiting the cyclooxygenase enzymes . These enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. By inhibiting these enzymes, the compound can potentially reduce inflammation.

Biochemical Pathways

The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory properties. In this pathway, arachidonic acid is converted into prostaglandins by the cyclooxygenase enzymes. By inhibiting these enzymes, the compound can prevent the formation of prostaglandins, thereby reducing inflammation .

Result of Action

The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory properties. This could be due to a decrease in the production of prostaglandins, which are key mediators of inflammation .

安全和危害

The safety and hazards of benzothiazole derivatives can vary depending on their specific structure and biological activity. Some benzothiazole derivatives have shown moderate toxicity against certain cell lines . The specific safety and hazards of “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” are not available in the sources I have access to.

未来方向

Benzothiazoles are a promising class of compounds due to their diverse biological activities, and research into new benzothiazole derivatives is ongoing . The future directions for “4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate” specifically are not available in the sources I have access to.

属性

IUPAC Name |

4-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S.C7H8O3S/c1-3-16-9-5-4-6-10-11(9)14(7-8-15-2)12(13)17-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-6,13H,3,7-8H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBHAWVXQWCOPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N)N2CCOC.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

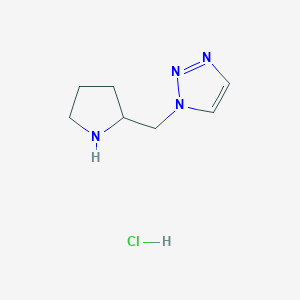

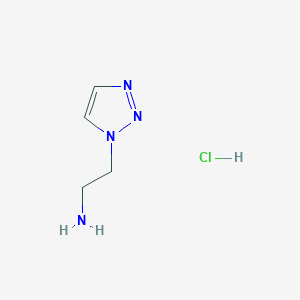

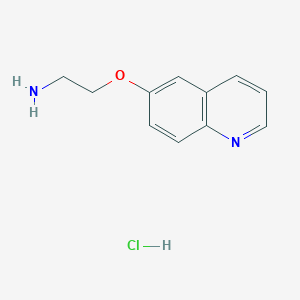

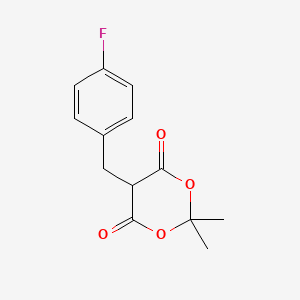

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Piperidin-3-yl)carbonyl]pyridine hydrochloride](/img/structure/B1405196.png)

![3-(2-methoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405203.png)

![3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B1405204.png)

![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1405208.png)